(3-Chloro-5-(trifluoromethyl)phenyl)methanamine
Description
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine (IUPAC name: [3-chloro-5-(trifluoromethyl)phenyl]methanamine) is a fluorinated aromatic amine with the molecular formula C₈H₆ClF₃N and a molecular weight of 209.6 g/mol . It features a benzene ring substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5, with a methanamine (-CH₂NH₂) side chain. This compound is air-sensitive and primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAXYMPBCHQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595124 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-41-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reductive Amination of 3-Chloro-5-(trifluoromethyl)benzaldehyde
One common and effective approach is the reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde with ammonia or amine sources. This method involves:
- Reacting the aldehyde with ammonia or a primary amine.
- Using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).
- Conducting the reaction under controlled temperature and solvent conditions to optimize yield and purity.
This approach is analogous to the preparation of related methanamine derivatives, such as 1-(3-chloro-5-methoxyphenyl)methanamine, where reductive amination is a standard industrial and laboratory method.
Synthesis via Chloro-3-(trifluoromethyl)aniline Intermediates
Another route involves the use of 3-chloro-5-(trifluoromethyl)aniline derivatives as intermediates. For example, in the synthesis of complex molecules like sorafenib, the intermediate N-(4-chloro-3-trifluoromethylaniline)-1H-glyoxaline-1-acid amide is prepared by reacting 4-chloro-3-trifluoromethylaniline with carbonyldiimidazole (CDI) in organic solvents such as DMF or DMSO at 15–40 °C for 2 hours. Although this is a step in a more complex synthesis, the preparation of the aniline intermediate is relevant for obtaining the methanamine derivative by further functional group transformations.
Industrial and Laboratory Scale Considerations
- Solvent choice: Organic solvents like DMF, DMSO, N-methylpyrrolidone, THF, acetonitrile, or acetone are commonly used to dissolve reactants and facilitate reactions at mild temperatures (20–30 °C).
- Reaction time: Optimized protocols reduce reaction times significantly (e.g., 2 hours for intermediate formation and 1 hour for subsequent coupling steps), improving throughput and yield.
- Yield and purity: Industrial methods report yields up to 98% with purity exceeding 99.9% after appropriate workup and purification.
Data Table: Summary of Key Preparation Parameters
Research Findings and Optimization Notes
- The use of carbonyldiimidazole (CDI) as a coupling agent eliminates the need for nitrogen protection and simplifies post-reaction processing, enhancing industrial feasibility.
- Changing solvent types from traditional ones to DMF, DMSO, or N-methylpyrrolidone significantly shortens reaction times and improves yields.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions, with sodium cyanoborohydride favored for its selectivity under mild conditions.
- Continuous flow reactors are increasingly employed in industrial settings to improve mixing, heat transfer, and reaction control, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzylamines, nitro compounds, and other functionalized derivatives .
Scientific Research Applications
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom and amine group contribute to the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene Derivatives
(a) [3-Chloranyl-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenyl]methanamine
- Structure : Contains a methoxy (-OCH₃) group and an additional phenyl ring at position 4 of the main benzene ring.
- Molecular Formula: C₁₅H₁₃ClF₃NO; Molecular Weight: 315.7 g/mol .
- The extended aromatic system may reduce volatility and increase steric hindrance in reactions.
- Applications: Likely used in polyimide synthesis or as a monomer precursor due to its bulky structure .
(b) (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
- Structure : Features a fluorine atom at position 3 and a hydrochloride salt form.
- Molecular Formula: Not explicitly stated; estimated molecular weight ~290–310 g/mol .
- Key Differences :
Pyridine-Based Analogs
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
Comparative Data Table
Biological Activity
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine, a compound with the molecular formula C9H9ClF3N, is notable for its unique structural features, including a chloro and a trifluoromethyl group. These functional groups are known to significantly influence the compound's biological activity and pharmacological potential. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Weight : 215.63 g/mol
- CAS Number : 104-90-9
- Structure : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes. For instance, the trifluoromethyl group can enhance binding affinity to target proteins due to increased hydrophobic interactions .
- Antimicrobial Properties : Research indicates that compounds featuring trifluoromethyl groups often exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics against resistant strains of bacteria .
- Neuroprotective Effects : Some derivatives of phenylmethanamine have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to its ability to disrupt bacterial cell wall synthesis and function .
- Enzyme Inhibition : In a screening assay for small molecule inhibitors, this compound was identified as a potent inhibitor of Sfp-PPTase, an enzyme involved in bacterial virulence. This suggests potential applications in developing new antibiotics targeting resistant strains .
- Neuroprotective Studies : Research indicated that derivatives containing the trifluoromethyl group showed promise in protecting neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the standard synthetic routes for (3-Chloro-5-(trifluoromethyl)phenyl)methanamine, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves halogenation and functional group introduction. A common approach includes:
- Chlorination and Trifluoromethylation: Starting from a phenylmethanamine precursor, chlorination at the 3-position and trifluoromethylation at the 5-position are achieved using reagents like POCl₃ or Cl₂ gas for chlorination, and CF₃Cu/CF₃I for trifluoromethylation under inert conditions .
- Purification: Liquid-liquid extraction (e.g., methyl tert-butyl ether and 1N NaOH) is critical to isolate the product .
- Key Parameters: Reaction temperature (optimized at 0–5°C for chlorination), stoichiometry of trifluoromethylating agents (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How is this compound characterized, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the methanamine (-CH₂NH₂) proton signal appears as a triplet (δ 3.2–3.5 ppm) due to coupling with adjacent carbons .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 227.046 g/mol for C₈H₆ClF₃N) .
- X-ray Crystallography: Optional for solid-state structure confirmation, though limited by crystallizability .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability: The compound is stable under refrigeration (2–8°C) but sensitive to moisture and light. Decomposition occurs above 40°C, forming chlorinated byproducts .
- Storage: Use amber glass vials under nitrogen, with desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to air .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in trifluoromethylation?
Methodological Answer:
- Catalyst Screening: Transition-metal catalysts (e.g., CuI/1,10-phenanthroline) enhance trifluoromethylation efficiency by stabilizing reactive intermediates .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require strict anhydrous conditions. Switch to THF if side reactions (e.g., SN2) dominate .
- In-situ Monitoring: Use TLC (hexane:ethyl acetate = 4:1) or GC-MS to track reaction progress and adjust reagent ratios dynamically .
Q. What mechanisms underlie the antimicrobial activity of derivatives of this compound?
Methodological Answer:
- Target Binding: The trifluoromethyl group enhances electron-withdrawing effects, increasing binding affinity to microbial enzymes (e.g., leucyl-tRNA synthetase). Docking studies suggest hydrophobic interactions with the enzyme's active site .
- Structure-Activity Relationship (SAR): Chlorine at the 3-position improves membrane penetration, while the trifluoromethyl group at 5-position disrupts microbial lipid biosynthesis. Derivatives with bulkier substituents show reduced activity, indicating steric constraints .
Q. How can computational methods guide the design of novel derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict binding free energy (ΔG) to prioritize derivatives. For example, simulations in GROMACS with CHARMM force fields reveal stable binding conformations .
- DFT Calculations: Assess electronic effects (e.g., Fukui indices) to identify reactive sites for functionalization. The C-5 position shows higher electrophilicity, favoring nucleophilic attacks .
Q. How should researchers resolve contradictions in reported solubility data?
Methodological Answer:
- Cross-Validation: Use multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy) in solvents like DCM, MeOH, and water. For instance, discrepancies in aqueous solubility may arise from pH-dependent protonation (pKa ~8.5) .
- Standardized Protocols: Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) to ensure reproducibility .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and FFP3 respirators during synthesis. Inspect gloves for microtears before use .
- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by 10% acetic acid wash to degrade residual amine .
- Waste Disposal: Collect waste in sealed containers labeled "halogenated amines" for incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
